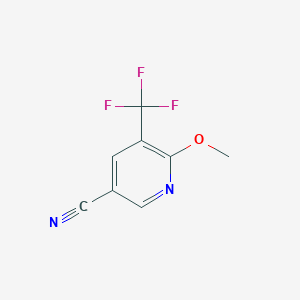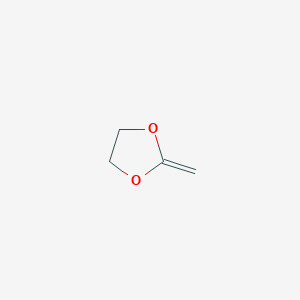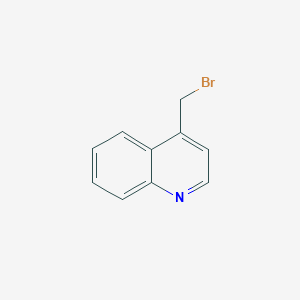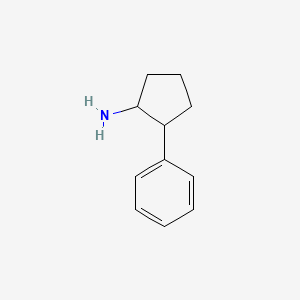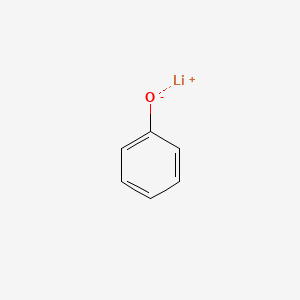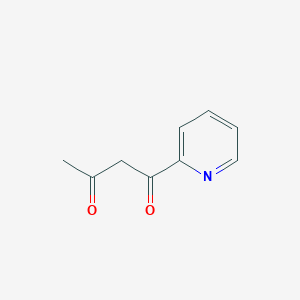
1-(Pyridin-2-yl)butan-1,3-dion
Übersicht
Beschreibung
1-(Pyridin-2-yl)butane-1,3-dione, also known as Pyridine-2-one or P2O, is an important organic compound with a wide range of applications in the fields of organic synthesis and scientific research. It is a colorless, crystalline solid with a pungent odor, and is soluble in organic solvents, such as alcohols, ethers, and chloroform. P2O is an important intermediate in the synthesis of many organic compounds, and its unique properties make it suitable for a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Pharmazeutika
1-(Pyridin-2-yl)butan-1,3-dion ist eine Verbindung, die in der pharmazeutischen Forschung von Interesse ist, da ihre strukturellen Eigenschaften eine Interaktion mit verschiedenen biologischen Zielen ermöglichen. Zu seinen potenziellen Anwendungen gehört die Synthese von Azinyl-Azolyl-Pyrimidinen, die als neue Hybridmoleküle mit möglichen therapeutischen Wirkungen angesehen werden . Die Reaktivität der Verbindung und ihre Fähigkeit, diverse Derivate zu bilden, machen sie zu einem wertvollen Gerüst für die Medikamentenentwicklung.
Herbizide
Im Bereich der Agrochemie könnte this compound bei der Synthese von herbiziden Wirkstoffen verwendet werden. Seine chemische Struktur ermöglicht die Kreation neuartiger Verbindungen, die auf spezifische Pflanzenenzyme oder Wachstumsprozesse einwirken können, was möglicherweise zur Entwicklung neuer Klassen von Herbiziden führt .
Farbstoffe und Pigmente
Das molekulare Gerüst der Verbindung eignet sich für die Entwicklung von Farbstoffen und Pigmenten. Ihre Fähigkeit, verschiedene chemische Reaktionen zu durchlaufen, kann zur Synthese von Verbindungen mit spezifischen Farbeigenschaften führen, die in der Textil- und Lackindustrie eingesetzt werden können .
Polymeradditive
This compound kann als Vorläufer für Polymeradditive dienen. Seine Einarbeitung in Polymere könnte Materialeigenschaften wie thermische Stabilität, UV-Beständigkeit oder mechanische Festigkeit verbessern, was es zu einer Verbindung von Interesse in der Materialwissenschaft macht .
Organische Synthese
Diese Verbindung ist auch in der organischen Synthese von Bedeutung, wo sie als Baustein für den Aufbau komplexer organischer Moleküle verwendet werden kann. Ihre Reaktivität ermöglicht die Bildung verschiedener Bindungen und funktioneller Gruppen, wodurch die Synthese einer Vielzahl organischer Verbindungen erleichtert wird .
Photochrome Materialien
Schließlich könnte this compound Anwendung bei der Entwicklung von photochromen Materialien finden. Diese Materialien ändern ihre Farbe bei Lichteinwirkung, und die Struktur der Verbindung ermöglicht möglicherweise die Entwicklung neuer photochromer Systeme mit potenziellen Anwendungen in intelligenten Fenstern, Sonnenbrillen und Displaytechnologien .
Wirkmechanismus
Target of Action
The primary targets of 1-(Pyridin-2-yl)butane-1,3-dione are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is known that the compound has a pyridine ring, which is often involved in pi stacking interactions with aromatic amino acids in protein targets .
Biochemical Pathways
The biochemical pathways affected by 1-(Pyridin-2-yl)butane-1,3-dione are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(Pyridin-2-yl)butane-1,3-dione . .
Biochemische Analyse
Biochemical Properties
1-(Pyridin-2-yl)butane-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can alter the enzyme’s conformation and activity. Additionally, 1-(Pyridin-2-yl)butane-1,3-dione can chelate metal ions, which can further influence its biochemical interactions and properties .
Cellular Effects
1-(Pyridin-2-yl)butane-1,3-dione has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit certain signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to changes in gene expression, resulting in altered cellular metabolism and function. In some studies, 1-(Pyridin-2-yl)butane-1,3-dione has been found to induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of 1-(Pyridin-2-yl)butane-1,3-dione involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate binding and subsequent phosphorylation events. Additionally, 1-(Pyridin-2-yl)butane-1,3-dione can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Pyridin-2-yl)butane-1,3-dione can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that prolonged exposure to 1-(Pyridin-2-yl)butane-1,3-dione can lead to cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis. These temporal effects are important considerations for experimental design and interpretation of results .
Dosage Effects in Animal Models
The effects of 1-(Pyridin-2-yl)butane-1,3-dione vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit significant biological activity, including toxic or adverse effects. For example, high doses of 1-(Pyridin-2-yl)butane-1,3-dione have been associated with hepatotoxicity and nephrotoxicity in animal studies. These findings highlight the importance of dose optimization and careful monitoring in preclinical studies .
Metabolic Pathways
1-(Pyridin-2-yl)butane-1,3-dione is involved in several metabolic pathways. It can be metabolized by various enzymes, including cytochrome P450 enzymes, which play a crucial role in the oxidative metabolism of xenobiotics. The metabolites of 1-(Pyridin-2-yl)butane-1,3-dione can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential drug interactions of this compound .
Eigenschaften
IUPAC Name |
1-pyridin-2-ylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(11)6-9(12)8-4-2-3-5-10-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPDXFCMHFRNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507537 | |
| Record name | 1-(Pyridin-2-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40614-52-6 | |
| Record name | 1-(Pyridin-2-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-2-yl)butane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


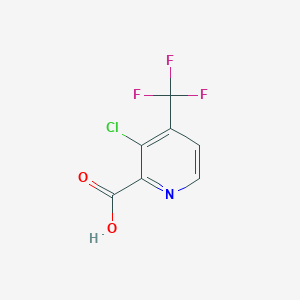
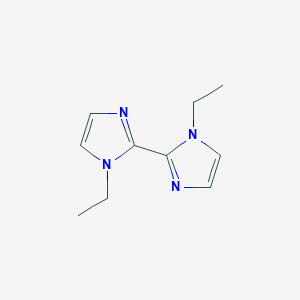

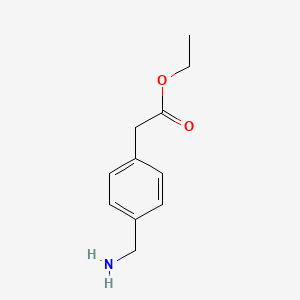



![7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1600942.png)
